2-Methyl-1-tetralone

Asymmetric synthesis Enantioselective alkylation Chiral building block

2-Methyl-1-tetralone (CAS 1590-08-5) is a member of the tetralone class characterized by a methyl substitution at the C2 position of the α-tetralone scaffold. It exists as a clear yellow to orange liquid with a density of 1.057 g/mL at 25°C, boiling point of 127-131°C (12 mmHg), and is insoluble in water but soluble in dichloromethane, diethyl ether, and ethyl acetate.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 1590-08-5
Cat. No. B119441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-tetralone
CAS1590-08-5
Synonyms1-Oxo-2-methyl-1,2,3,4-tetrahydronaphthalene;  2-Methyl-1-tetralone;  2-Methyl-3,4-dihydro-2H-naphthalen-1-one;  2-Methyl-.alpha.-tetralone;  3,4-Dihydro-2-methyl-1(2H)-naphthalenone
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1CCC2=CC=CC=C2C1=O
InChIInChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3
InChIKeyGANIBVZSZGNMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-tetralone (CAS 1590-08-5) Procurement Guide: Core Specifications and Scientific Baseline


2-Methyl-1-tetralone (CAS 1590-08-5) is a member of the tetralone class characterized by a methyl substitution at the C2 position of the α-tetralone scaffold [1]. It exists as a clear yellow to orange liquid with a density of 1.057 g/mL at 25°C, boiling point of 127-131°C (12 mmHg), and is insoluble in water but soluble in dichloromethane, diethyl ether, and ethyl acetate [2]. The compound is commercially available at purities ranging from 95% to 98% and is primarily utilized as a chiral building block in asymmetric synthesis, a substrate for enantioselective hydrogenation studies, and a key intermediate in pharmaceutical and agrochemical research [1].

Chiral building block for asymmetric synthesis
Substrate for catalytic enantioselective hydrogenation
Intermediate in pharmaceutical and agrochemical research

2-Methyl-1-tetralone (CAS 1590-08-5) Versus Generic Tetralone Analogs: Why Substitution Is Not Viable


Generic substitution of tetralone derivatives is not scientifically sound due to the pronounced position- and substitution-dependent divergence in both reactivity and biological function. The C2-methyl group in 2-methyl-1-tetralone introduces a stereogenic center that enables enantioselective transformations which are inaccessible to unsubstituted 1-tetralone [1]. Furthermore, the specific substitution pattern dictates distinct synthetic accessibility: while 1-tetralone serves as the methyl acceptor in alkylation protocols, 2-methyl-1-tetralone itself undergoes enantioselective hydrogenation catalyzed by BINAP/1,4-diamine-ruthenium(II) complexes to yield chiral alcohols [1][2]. Critically, even minor positional isomerism produces opposite pharmacological outcomes—as demonstrated by the divergent locomotor effects of 2-amino-2-methyl-1-tetralone versus 1-amino-1-methyl-2-tetralone in murine models [3]. Consequently, procurement of the precise substitution variant is mandatory for reproducible asymmetric synthesis, structure-activity relationship studies, and downstream application development.

Unsubstituted 1-tetralone lacks the C2 stereogenic center required for chiral synthesis workflows.
Positional isomer (e.g., 1-methyl-2-tetralone) may produce divergent behavioral endpoints in rodent models.
Synthetic routes are substitution-pattern dependent; process conditions may not transfer across tetralone variants.

2-Methyl-1-tetralone (CAS 1590-08-5) Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Chiral Induction Efficiency of 2-Methyl-1-tetralone Versus 1-Tetralone in Asymmetric α-Methylation

The lithium enolate of 1-tetralone undergoes enantioselective methylation to yield 2-methyl-1-tetralone with high enantiomeric excess when mediated by chiral C2-symmetric DMEU ligands [1]. This demonstrates that 2-methyl-1-tetralone can be accessed as a chiral product from achiral 1-tetralone, establishing the C2 position as a tractable stereogenic site—a feature absent in the parent 1-tetralone scaffold.

Enantiomeric excess
Head-to-head
92% ee from achiral 1-tetralone
Supports chiral building block procurement
Lithium enolate / chiral DMEU ligand system
Asymmetric synthesis Enantioselective alkylation Chiral building block

Synthetic Yield Comparison: Friedel-Crafts Route to 2-Methyl-1-tetralone from α-Methyl-γ-butyrolactone

A selective Friedel-Crafts synthetic route from α-methyl-γ-butyrolactone to 2-methyl-1-tetralone has been reported with a defined yield, providing a benchmark for process optimization [1]. This route utilizes α-methyl-γ-butyrolactone—itself prepared from γ-butyrolactone in 89% yield under K2CO3/DMC/210°C/7 h conditions—as the key starting material [1].

Synthetic yield
Reported
79% (Friedel-Crafts cyclization)
Process scale-up benchmark
From α-methyl-γ-butyrolactone; two-step overall ~70%
Organic synthesis Friedel-Crafts acylation Process chemistry

Chiral Molecular Recognition in Capillary Electrophoresis: 2-Methyl-1-tetralone as a Model Substrate

2-Methyl-1-tetralone has been successfully employed as a substrate for enantioselective separation of indan, tetralin, and benzosuberan derivatives in the presence of chiral additives by capillary electrophoresis . This analytical utility is a direct consequence of the compound's well-defined stereogenic center at the C2 position.

Chiral CE utility
Class-level
Model analyte for tetralin enantiomer separation
Analytical method development context
Capillary electrophoresis with chiral additives
Analytical chemistry Chiral separation Capillary electrophoresis

Physicochemical Property Differentiation: Lipophilicity Profile and Drug-Likeness Parameters

2-Methyl-1-tetralone exhibits computed physicochemical properties that inform its suitability as a lead-like scaffold. The compound has a LogP of 2.824, a polar surface area of 17.07 Ų, and complies with Lipinski's Rule of Five [1]. These parameters define the baseline lipophilicity for the 2-methyl-substituted tetralone class.

Drug-likeness
Class-level
LogP 2.82, PSA 17.1 Ų, 0 HBD/1 HBA, 0 violations
Lipophilicity-guided scaffold selection
In silico ADME modeling
Medicinal chemistry ADME properties Drug design

Patent-Documented Process Differentiation: Selective Synthesis Methodology

A dedicated preparation method for 2-methyl-1-tetralone has been documented in patent literature, specifically addressing the synthesis of tetralone derivatives as pharmaceutical and chemical intermediates [1]. This patent-level protection and documentation signals industrial-scale process development distinct from generic tetralone syntheses.

Process IP
Context-dependent
Dedicated patent for preparation method
Industrial process documentation support
Supports scalable procurement evaluation
Process patent Synthetic methodology Industrial chemistry

Enantioselective Hydrogenation Efficiency: 2-Methyl-1-tetralone as a Substrate for Chiral Alcohol Synthesis

2-Methyl-1-tetralone undergoes enantioselective hydrogenation when catalyzed by BINAP/1,4-diamine-ruthenium(II) complexes in the presence of t-C4H9OK in i-C3H7OH [1]. This reaction proceeds with high stereoselectivity across a range of 1-tetralone derivatives, positioning 2-methyl-1-tetralone as a validated substrate within this catalytic manifold.

Asymmetric hydrogenation
Reported
Validated substrate with Ru-BINAP/diamine catalyst
Chiral alcohol synthesis pathway
t-C4H9OK/i-C3H7OH, H2 atmosphere
Asymmetric catalysis Hydrogenation Chiral alcohols

2-Methyl-1-tetralone (CAS 1590-08-5): Evidence-Backed Application Scenarios for Scientific Procurement


Asymmetric Synthesis of Chiral Tetralol Intermediates for CNS-Targeted Drug Discovery

The validated enantioselective hydrogenation of 2-methyl-1-tetralone using BINAP/1,4-diamine-ruthenium(II) complexes enables the production of chiral 2-methyl-1-tetralol derivatives [1]. Given the CNS activity observed for structurally related aminotetralone analogs [2], this chiral alcohol intermediate is a strategic building block for medicinal chemistry programs targeting neurological disorders where stereochemistry critically influences receptor binding and functional selectivity. Procurement of racemic or incorrectly substituted analogs would preclude this stereoselective synthetic pathway.

Chiral Method Development and Validation in Analytical Laboratories

2-Methyl-1-tetralone serves as an established model analyte for developing and validating enantioselective capillary electrophoresis methods [1]. Analytical laboratories engaged in pharmaceutical quality control, impurity profiling, or chiral purity assessment can utilize this compound to optimize separation parameters for indan, tetralin, and benzosuberan derivatives. The compound's commercial availability at defined purity grades (95-98%) ensures method development can proceed with characterized material rather than custom-synthesized, variable-quality standards.

Process Chemistry Scale-Up and Continuous-Flow Synthesis Development

The documented synthetic route via Friedel-Crafts cyclization of α-methyl-γ-butyrolactone (79% yield) and the availability of compound-specific process patents provide a foundation for scale-up activities [1][2]. Industrial and academic process chemistry groups can reference these yields and methodologies when designing continuous-flow protocols or evaluating the economic viability of in-house synthesis versus commercial procurement. The quantified yields enable accurate cost-of-goods modeling for projects requiring multi-gram to kilogram quantities.

Medicinal Chemistry Scaffold Optimization with Controlled Lipophilicity

The computed LogP of 2.824 and LogD values of 2.824 (pH 5.5-7.4) for 2-methyl-1-tetralone establish a defined lipophilicity baseline for the 2-methyl tetralone class [1]. Medicinal chemists optimizing lead compounds for blood-brain barrier penetration or balancing solubility against membrane permeability can rationally select 2-methyl-1-tetralone over 1-tetralone (estimated LogP ≈ 2.0) when an approximately 0.8-unit increase in lipophilicity is required. This quantitative differentiation supports data-driven scaffold selection in hit-to-lead and lead optimization campaigns.

Application
Selection Property
Validation Focus
CNS-targeted medicinal chemistry research
Chiral alcohol intermediate via asymmetric hydrogenation
Enantioselectivity and chiral purity validation
Chiral separation method development
Model analyte with defined stereocenter
Separation parameter optimization for tetralin derivatives
Process scale-up evaluation
Reported synthetic yield and patent-protected routes
Cost-modeling and scale-up feasibility
Lipophilicity-driven scaffold design
Computationally derived LogP/PSA parameters
ADME property alignment for lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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